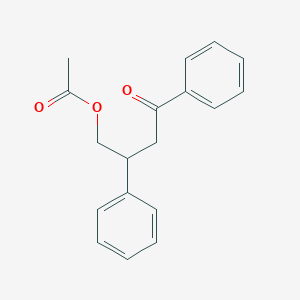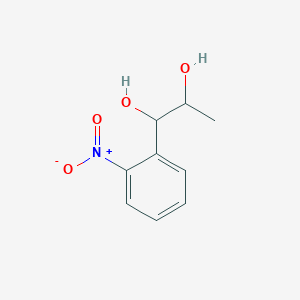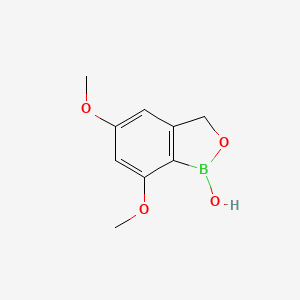
2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5,7-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5,7-dimethoxy- is a member of the benzoxaborole class of compounds. Benzoxaboroles are characterized by a boron atom integrated into a benzene ring fused with an oxaborole ring. This particular compound is notable for its unique structure, which includes two methoxy groups at positions 5 and 7, and a hydroxyl group at position 1.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5,7-dimethoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol derivatives with boronic acids or boronates. The reaction conditions often include the use of solvents such as toluene or ethanol, and catalysts like palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of the boron atom.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols, and may be carried out in solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoxaborole ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5,7-dimethoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Industry: The compound is used in the development of new materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5,7-dimethoxy- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The boron atom can also interact with nucleophilic sites, disrupting normal cellular functions. These interactions can affect various pathways, including those involved in cell wall synthesis and protein production .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole: Lacks the methoxy groups, making it less hydrophobic and potentially altering its biological activity.
5-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Contains a chlorine atom, which can enhance its antimicrobial properties.
Crisaborole: A phosphodiesterase 4 inhibitor used in the treatment of atopic dermatitis
Uniqueness
2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5,7-dimethoxy- is unique due to its dual methoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature can enhance its potential as a therapeutic agent and its versatility in chemical synthesis .
Propriétés
Numéro CAS |
197723-42-5 |
|---|---|
Formule moléculaire |
C9H11BO4 |
Poids moléculaire |
193.99 g/mol |
Nom IUPAC |
1-hydroxy-5,7-dimethoxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C9H11BO4/c1-12-7-3-6-5-14-10(11)9(6)8(4-7)13-2/h3-4,11H,5H2,1-2H3 |
Clé InChI |
DJXCMUJULOGXBF-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(CO1)C=C(C=C2OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


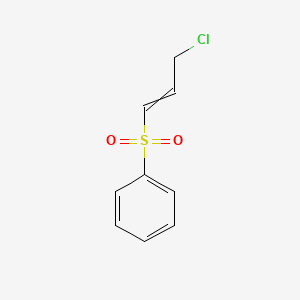

![(7S)-7-[(Benzyloxy)methyl]-1,3,4,7-tetrahydro-2H-azepin-2-one](/img/structure/B12568344.png)
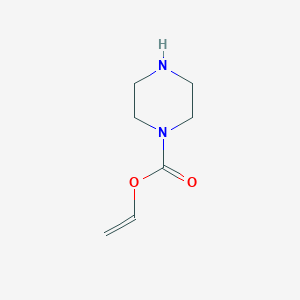
![([1,1'-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide](/img/structure/B12568358.png)
![6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12568368.png)
![Phosphine, [2-(chloromethyl)phenyl]diphenyl-](/img/structure/B12568370.png)

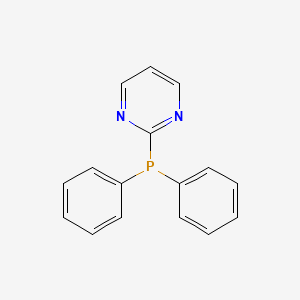
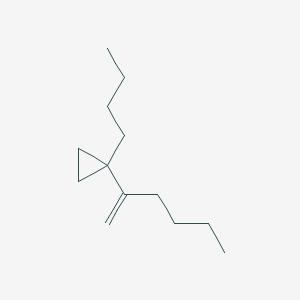
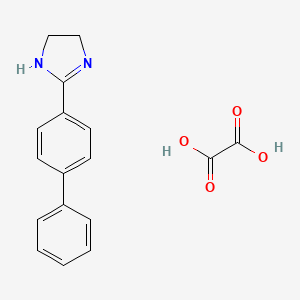
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12568398.png)
